

# Technical Guide: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1292921

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CAS Number: 1015845-52-9

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde**, a key building block in the synthesis of novel therapeutic agents and advanced materials. Its unique structural features, including the pyrazole core and the fluorine-substituted phenyl ring, make it a valuable intermediate in medicinal chemistry and material science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of its derivatives to biological targets.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** is presented in the table below for easy reference.

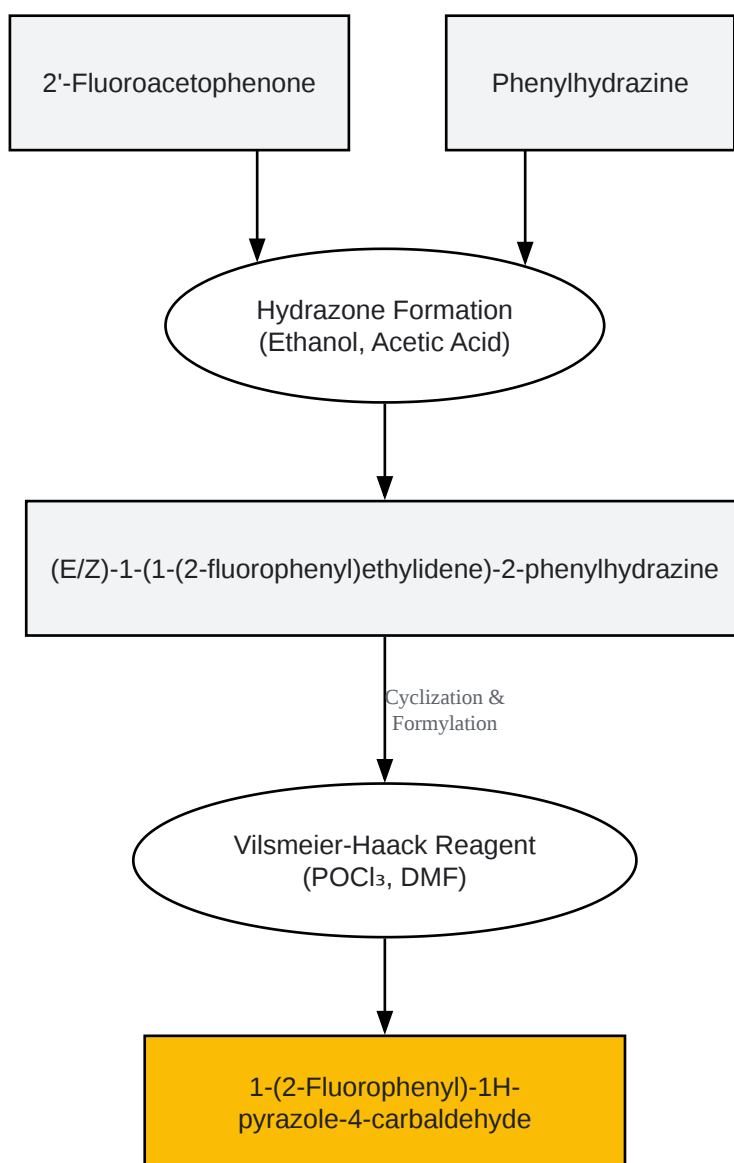
Property	Value	Reference
CAS Number	1015845-52-9	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> FN <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	190.18 g/mol	<a href="#">[2]</a>
Appearance	Light yellow solid	<a href="#">[2]</a>
Purity	≥ 95% (NMR)	<a href="#">[2]</a>
Storage Conditions	0-8°C	<a href="#">[2]</a>
LogP	2.36	
Rotatable Bonds	2	

## Synthesis

The primary synthetic route to **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** is through the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a hydrazone precursor.

## Synthetic Workflow

The overall synthesis can be visualized as a two-step process:



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Caption: Synthetic workflow for **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde**.

## Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.[3]

Step 1: Synthesis of (E/Z)-1-(1-(2-fluorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

- To a solution of 2'-fluoroacetophenone (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol).
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

#### Step 2: Synthesis of **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde**

- In a round-bottom flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride ( $\text{POCl}_3$ , 30 mmol) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 30 mmol) with constant stirring.
- To this pre-formed reagent, add a solution of the hydrazone intermediate (10 mmol) in anhydrous DMF (10 mL) dropwise at  $0^\circ\text{C}$ .
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to  $80\text{-}90^\circ\text{C}$  for 4-6 hours.[\[2\]](#)
- Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and carefully pour it onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until a precipitate forms.
- Filter the solid product, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Applications in Drug Discovery

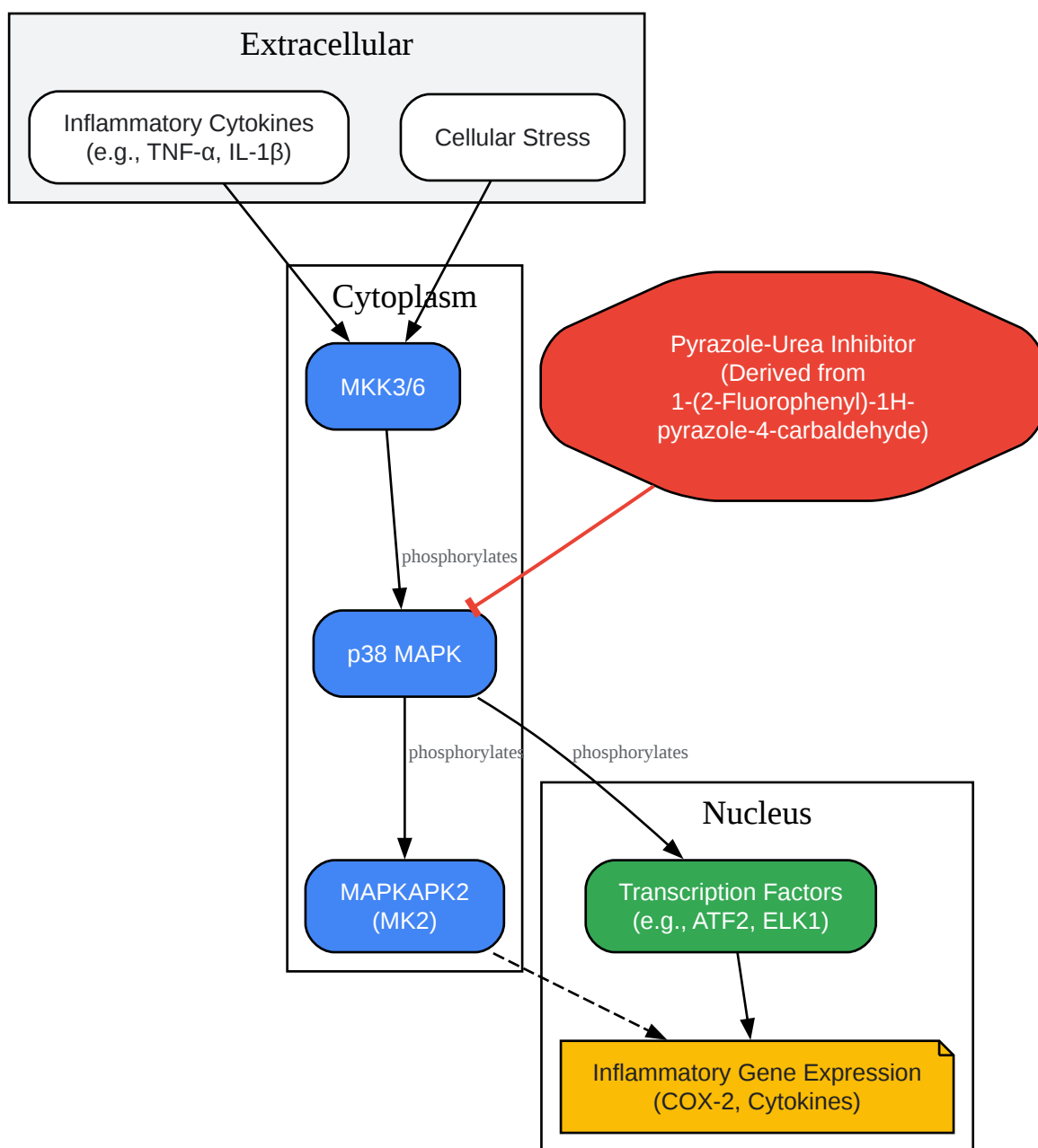
**1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** serves as a crucial scaffold for the development of bioactive molecules, particularly in the areas of anti-inflammatory and anti-cancer therapies.<sup>[1]</sup> The pyrazole nucleus is a well-established pharmacophore found in several approved drugs.

## Role as a Precursor for Kinase Inhibitors

Derivatives of fluorophenyl pyrazoles have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. One such important target is the p38 mitogen-activated protein kinase (MAPK).

## p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway plays a central role in inflammation and cellular stress responses. Its inhibition is a therapeutic strategy for various inflammatory diseases. Pyrazole-urea based compounds, which can be synthesized from pyrazole aldehydes, have been identified as potent p38 MAPK inhibitors.



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Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

This pathway illustrates how extracellular stress signals and inflammatory cytokines activate a cascade involving MKK3/6 and p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the expression of inflammatory genes.

Pyrazole-urea derivatives synthesized from **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** can act as potent inhibitors of p38 MAPK, thereby blocking this inflammatory cascade.[4]

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## References

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